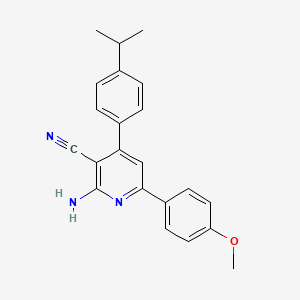![molecular formula C24H30Br2N4O3 B15017592 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B15017592.png)
(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes dibromo, methyl, phenoxy, acetamido, imino, diethylamino, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Bromination: Introduction of bromine atoms into the phenoxy ring.
Acetylation: Formation of the acetamido group.
Imination: Introduction of the imino group.
Amidation: Formation of the final butanamide structure.
Each step requires specific reagents and conditions, such as the use of bromine for bromination, acetic anhydride for acetylation, and appropriate catalysts for imination and amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but may involve the use of halides and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Bromo-2-fluoro-1-nitrobenzene
Uniqueness
(3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-{[4-(DIETHYLAMINO)PHENYL]METHYL}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C24H30Br2N4O3 |
|---|---|
Peso molecular |
582.3 g/mol |
Nombre IUPAC |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-[[4-(diethylamino)phenyl]methyl]butanamide |
InChI |
InChI=1S/C24H30Br2N4O3/c1-5-30(6-2)19-9-7-18(8-10-19)14-27-23(31)12-17(4)28-29-24(32)15-33-22-11-16(3)20(25)13-21(22)26/h7-11,13H,5-6,12,14-15H2,1-4H3,(H,27,31)(H,29,32)/b28-17+ |
Clave InChI |
YIPJTFRYECSTPS-OGLMXYFKSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)CNC(=O)C/C(=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)Br)/C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)CNC(=O)CC(=NNC(=O)COC2=C(C=C(C(=C2)C)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B15017519.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017520.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15017525.png)
![2-(2,4,6-tribromophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B15017528.png)
![(1E)-1-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15017531.png)

![4-chloro-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15017538.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B15017544.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15017552.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017557.png)

![N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide](/img/structure/B15017572.png)
